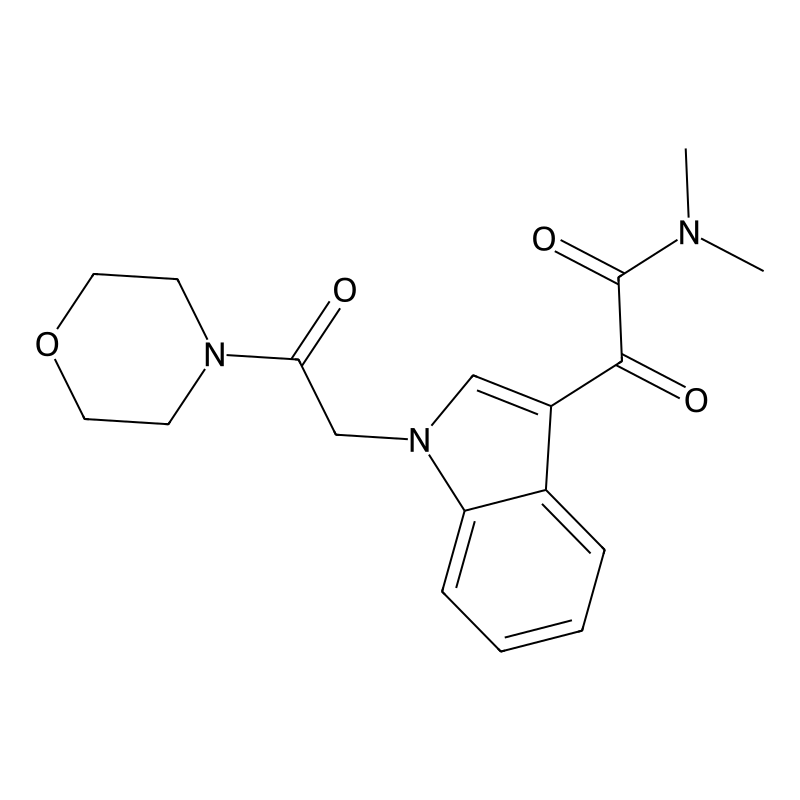

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound characterized by its unique structural features, which include an indole ring, a morpholine moiety, and an acetamide functional group. The compound has garnered attention in chemical and biological research due to its potential applications in medicinal chemistry and its intriguing biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 341.35 g/mol. The presence of the indole structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.

- No information available on the mechanism of action for this specific compound.

- No data available on safety or hazards associated with this compound.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

- Reduction: Reduction can be achieved with reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

- Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and morpholine moiety, enabling the synthesis of derivatives with modified properties.

The biological activity of N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been explored in several studies. It has shown potential antimicrobial, antiviral, and anticancer properties. Specifically, compounds with similar structures have been reported to exhibit activity against solid tumors, including colon and lung cancers . The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects.

The synthesis of N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step synthetic routes:

- Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, replacing a suitable leaving group on the indole ring.

- Methylation and Acetylation: The final steps involve methylation of the nitrogen atom and acetylation of the indole ring to form the desired compound.

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has several applications:

- Scientific Research: Used as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.

- Biological Studies: Investigated for its potential therapeutic applications in developing new drugs for treating diseases.

- Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Interaction studies have indicated that N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may interact with key biological targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. These interactions are critical for understanding its pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate | Benzo[d]imidazole instead of indole | Potential different receptor interactions |

| 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione | Pyrrolidine core structure | Different reactivity patterns due to cyclic structure |

| 2-{(2-Morpholino-2-oxoethyl)thio}-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | Pyrimido core structure | Altered biological activity profile due to sulfur substitution |

Uniqueness

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific combination of functional groups and structural features. This distinctiveness contributes to its unique chemical reactivity and potential biological activities, setting it apart from similar compounds. Its structure allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry .